2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

Analgesic Conformational Restriction Fentanyl Analog

Select 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol when piperidine/pyridine leads require a conformationally rigid, three-dimensional bioisostere. This isoquinuclidine scaffold locks the nitrogen into a fixed boat-like geometry, pre-organizing the pharmacophore for enhanced target selectivity and metabolic stability. The orthogonal Boc-protected amine and primary alcohol enable sequential derivatization—oxidize, alkylate, or esterify the alcohol, then deprotect under mild acid for final coupling. Ideal for CNS-focused scaffold-hopping campaigns and rigid chemical probe design.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B8100728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2-azabicyclo[2.2.2]octane-1-methanol
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1(CC2)CO
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10-4-6-13(14,9-15)7-5-10/h10,15H,4-9H2,1-3H3
InChIKeyOTDCXAASUKNCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (CAS 936545-64-1) as a Rigid Building Block


2-Boc-2-azabicyclo[2.2.2]octane-1-methanol (CAS: 936545-64-1, C₁₃H₂₃NO₃) is a protected isoquinuclidine derivative combining a Boc-protected secondary amine with a primary hydroxymethyl handle . Its core, the 2-azabicyclo[2.2.2]octane scaffold, is a conformationally rigid, three-dimensional framework that has been extensively validated as a saturated bioisostere for widely used piperidine and pyridine rings in medicinal chemistry [1]. This specific derivative is prized in R&D as a versatile intermediate, where the Boc group offers orthogonal protection for the amine, and the alcohol serves as a functional handle for further derivatization .

The Non-Interchangeability of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol and Standard Piperidines


Simple replacement with a conventional piperidine or its Boc-protected derivative is not chemically or pharmacologically equivalent due to the intrinsic constraints of the 2-azabicyclo[2.2.2]octane scaffold. This framework locks the nitrogen atom into a fixed, three-dimensional 'boat-like' geometry, drastically altering its spatial and electronic properties compared to the flexible chair conformations of piperidine [1]. This conformational restriction is a key design strategy for probing bioactive conformations and modulating biological target interactions, as it pre-organizes the molecule for binding and can enhance both potency and selectivity [2]. Therefore, substituting this rigidified bicyclic system with a more flexible monocyclic analog would fundamentally alter the three-dimensional pharmacophore, likely resulting in a loss of the desired biological activity or synthetic outcome [1][3].

Quantified Differentiation of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol Against Alternatives


Evaluation of 2-Azabicyclo[2.2.2]octane as a Rigid Bioisostere for Piperidine in Analgesic Design

The conformational restriction imparted by the 2-azabicyclo[2.2.2]octane core, the scaffold of the target compound, leads to a significant alteration in biological activity when compared to the flexible piperidine ring. In a series of fentanyl-type analgesics, replacing the piperidine with a 2-azabicyclo[2.2.2]octane framework to lock the ring into a boat conformation resulted in all eight synthesized analogs being less active than the parent compound fentanyl [1]. This underscores that this scaffold is not a mere replacement but a distinct chemical tool for probing structure-activity relationships and modulating pharmacological profiles.

Analgesic Conformational Restriction Fentanyl Analog

Differential Purchasing Cost and Availability of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol

Procurement of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol incurs a significantly higher cost compared to simpler, more common Boc-protected piperidine building blocks like N-Boc-4-piperidinemethanol. The target compound's price is approximately $448.90 for a 100 mg unit [1], while the structurally simpler analog N-Boc-4-piperidinemethanol is priced at approximately $6-20 for a gram . This stark contrast reflects the increased synthetic complexity and lower commercial availability of the rigid bicyclic scaffold, making it a specialty reagent for advanced research.

Procurement Cost Comparison Supply Chain

Validation of the 2-Azabicyclo[2.2.2]octane Core as a Generalizable Bioisostere in Medicinal Chemistry

The 2-azabicyclo[2.2.2]octane scaffold has been broadly validated as a saturated bioisostere for the ubiquitous pyridine and piperidine rings in medicinal chemistry [1]. This class-level validation supports the procurement of derivatives like 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol for bioisosteric replacement campaigns aimed at improving drug-like properties (e.g., solubility, metabolic stability) or modulating off-target activity without complete loss of affinity.

Bioisostere Drug Discovery Scaffold Validation

Functional Group Orthogonality via Boc and Hydroxymethyl Moieties

The specific combination of a Boc-protected amine and a free primary alcohol in 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol provides orthogonal synthetic handles that are not available in simpler analogs lacking this dual functionality . In contrast, the unprotected analog, 2-azabicyclo[2.2.2]octane-1-methanol, lacks the Boc group, limiting its utility in multistep syntheses where selective amine deprotection is required . This orthogonality is a key advantage for its use as a late-stage building block.

Synthetic Intermediate Orthogonal Protection Boc-Deprotection

High-Value Research and Procurement Scenarios for 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol


Medicinal Chemistry: Scaffold-Hopping and Bioisostere Replacement

When a lead compound containing a piperidine or pyridine ring suffers from poor metabolic stability, promiscuous off-target activity, or lacks intellectual property novelty, 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol is the ideal intermediate for a scaffold-hopping campaign. The underlying 2-azabicyclo[2.2.2]octane core is a validated bioisostere for these rings [1]. Incorporating this rigid, saturated framework can profoundly alter the pharmacological profile, potentially improving selectivity and drug-like properties, as demonstrated by its use in conformationally restricted analgesic analogs [2].

Synthetic Chemistry: Advanced Intermediate for Alkaloid and API Synthesis

2-Boc-2-azabicyclo[2.2.2]octane-1-methanol is a critical building block for constructing the isoquinuclidine core found in complex natural products and active pharmaceutical ingredients (APIs) [1]. Its value lies in its orthogonal functionality: the Boc-protected amine allows for safe handling during reactions at the primary alcohol, which can be oxidized, alkylated, or esterified to introduce further complexity. Following these transformations, the Boc group can be removed under mild acidic conditions to reveal the free amine for final coupling or salt formation.

Chemical Biology: Synthesis of Conformationally Restricted Molecular Probes

This building block is highly suitable for creating rigid, three-dimensional chemical probes to investigate biological mechanisms. By attaching a fluorescent tag, a biotin handle, or a photoaffinity label to the primary alcohol of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol, researchers can generate conformationally restricted probes. These probes are valuable for studying target engagement and binding site topologies, offering a more constrained and defined geometry than probes based on flexible piperidine linkers [1]. The Boc group provides a convenient handle for final deprotection and conjugation to larger biomolecules.

Central Nervous System (CNS) Drug Discovery Programs

The 2-azabicyclo[2.2.2]octane core is a privileged scaffold for targeting the central nervous system. Its derivatives have been explored extensively in the development of therapeutics for Alzheimer's disease (as γ-secretase inhibitors [1]), schizophrenia, and pain [2]. The rigid, three-dimensional nature of the scaffold often leads to improved brain penetration and target engagement for CNS-active compounds. Therefore, 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol is a strategic starting material for any medicinal chemistry program focused on CNS disorders where a conformationally constrained amine is required.

Technical Documentation Hub

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